2,6-Dibenzylphenol
Overview
Description
2,6-Dibenzylphenol is a chemical compound that has been studied for its potential applications in various fields, including organic semiconductors and coordination chemistry. The compound is characterized by a phenol moiety with benzyl groups at the 2 and 6 positions, which can interact with metals to form complexes.
Synthesis Analysis
The synthesis of 2,6-Dibenzylphenol derivatives and related compounds has been explored in several studies. For instance, a class of high-performance semiconductors for organic field-effect transistors was synthesized from 1,4-dibromobenzene, which includes analogues of 2,6-Dibenzylphenol with thiophene, selenophene, and tellurophene . Additionally, lithium and sodium 2,6-dibenzylphenolate complexes were synthesized through the stoichiometric treatment of 2,6-Dibenzylphenol with n-butyllithium or sodium bis(trimethylsilyl)amide . Another study reported the synthesis of a seven-coordinate dimer involving 2,6-Dibenzylphenol by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of compounds derived from 2,6-Dibenzylphenol has been characterized using various techniques. The crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around each tin atom . Similarly, the structural characterization of lithium and sodium 2,6-dibenzylphenolate complexes provided insights into the coordination environment of the metal centers and the presence of pi-aryl contacts .
Chemical Reactions Analysis
The reactivity of 2,6-Dibenzylphenol derivatives has been investigated in the context of forming new compounds. For example, the reaction of 2,6-Dibenzylphenol with potassium hexamethyldisilazide in the presence of 18-crown-6 yielded mononuclear potassium phenolates with seven-coordinate potassium . The synthesis of various esters from o-allylphenols, which are structurally related to 2,6-Dibenzylphenol, has also been described, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibenzylphenol and its derivatives are influenced by their molecular structure. The high FET mobility observed in the selenophene analogue of 2,6-Dibenzylphenol indicates its potential as a p-type semiconductor . The coordination chemistry of 2,6-Dibenzylphenol with alkali metals, as seen in the formation of dimeric alkali metal phenolates, suggests its ability to engage in complexation reactions with various metals . These properties are crucial for the application of these compounds in electronic devices and materials science.
Scientific Research Applications
Application in Organic Luminophores
Methods of Application: The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . Thin films of poly (methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .
Results or Outcomes: While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .
Application in Synthesis of Alkali Metal Phenolates
Scientific Field: Inorganic Chemistry
Methods of Application: The reaction was carried out in EtO or DME to afford the dimeric alkali metal phenolates .
Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
High-Temperature Synthesis of Strontium and Barium 2,6-Dibenzylphenolates
Scientific Field: Inorganic Chemistry
Methods of Application: The direct treatment of HOdbp (2,6-dibenzylphenol) with strontium or barium metal in the absence of solvent at high temperature provides the corresponding phenolates Sr(OdbP)(2) and Ba(OdbP)(2) . Recrystallisation of Ba(OdbP)(2) from THF gave a good yield of the crystalline dimer Ra(Odbp)(2)(THF) (.) 2THF .
Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Synthesis and Structural Characterisation of Lithium and Sodium 2,6-Dibenzylphenolates
Scientific Field: Inorganic Chemistry
Methods of Application: The stoichiometric treatment of 2,6-dibenzylphenol (HOdbp) with n-butyllithium or sodium bis(trimethylsilyl)amide (the latter as a solution in THF) in Et2O or DME affords the dimeric alkali metal phenolates [{M(Odbp)(L)}2] (M = Li; L = Et2O (1), L = DME (2), M = Na; L = Et2O (5), L = DME (6) .
Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .
properties
IUPAC Name |
2,6-dibenzylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSXVAAPCQAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293469 | |
Record name | 2,6-Dibenzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibenzylphenol | |
CAS RN |
47157-01-7 | |
Record name | 47157-01-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dibenzylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.